Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate
Overview
Description
Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The compound also contains an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amino group
Mechanism of Action
Target of Action
Compounds with similar structures, such as tert-butoxycarbonyl (boc) protected amino acids, are often used in peptide synthesis .
Mode of Action
Boc-protected amino acids, which share a similar structure, are known to be used as starting materials in dipeptide synthesis . The Boc group serves as a protective group for the amino group during peptide synthesis, preventing unwanted side reactions .
Biochemical Pathways
In the context of peptide synthesis, the introduction of the boc group can influence the formation of peptide bonds, which are crucial in the creation of proteins .
Result of Action
In the context of peptide synthesis, the use of boc-protected amino acids can facilitate the formation of specific peptide sequences, which can have various biological effects depending on the sequence formed .
Action Environment
Factors such as temperature, ph, and the presence of other reactive groups can influence the effectiveness and stability of boc-protected amino acids in peptide synthesis .
Biochemical Analysis
Biochemical Properties
Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) protecting group is commonly used to protect amino groups during chemical reactions, preventing unwanted side reactions . This interaction is essential for the selective formation of peptide bonds in the presence of multiple reactive groups.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of enzymes involved in these processes, leading to changes in cell function. For example, the Boc group can be removed under specific conditions, allowing the free amino group to participate in further biochemical reactions . This deprotection step is critical for the compound’s role in modulating cellular activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The Boc group provides steric hindrance, protecting the amino group from nucleophilic attack. Upon deprotection, the free amino group can interact with other molecules, such as enzymes or receptors, leading to enzyme inhibition or activation and changes in gene expression . This mechanism is vital for the compound’s function in biochemical synthesis and cellular regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its Boc group can be hydrolyzed under acidic conditions, leading to the release of the free amino group . Long-term studies have shown that the compound can maintain its activity over extended periods, making it suitable for various biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing adverse effects. At high doses, it may exhibit toxic effects, such as enzyme inhibition or disruption of cellular processes . These dosage-dependent effects are crucial for determining the compound’s safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s Boc group can be removed enzymatically or chemically, allowing the free amino group to participate in further metabolic reactions . This process can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . This localization is critical for the compound’s activity and function, as it ensures that the compound interacts with the appropriate biomolecules within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions. For example, the reaction of indole-3-carboxylic acid with ethanol in the presence of a dehydrating agent like sulfuric acid can yield ethyl indole-3-carboxylate.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection. This involves the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The indole ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Nitration: Nitro-indole derivatives.
Bromination: Bromo-indole derivatives.
Deprotection: Free amino-indole derivatives.
Coupling: Biaryl-indole derivatives.
Scientific Research Applications
Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate: Similar in structure but contains an oxazole ring instead of an indole ring.
Ethyl 2-((tert-butoxycarbonyl)amino)ethylglycinate: Contains an ethylglycine moiety instead of an indole ring.
Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexylacetate: Contains a cyclohexyl ring instead of an indole ring.
The uniqueness of this compound lies in its indole core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-5-21-14(19)12-10-8-6-7-9-11(10)17-13(12)18-15(20)22-16(2,3)4/h6-9,17H,5H2,1-4H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCCBKFSBGPNMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680529 | |
Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160995-04-9 | |
Record name | Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-1H-indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160995-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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